![molecular formula C22H28N2O3 B5668158 1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5668158.png)
1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine
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Overview
Description
Synthesis Analysis
- Compounds like 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime have been synthesized through reactions involving 1-(4-methylbenzyl)piperidin-4-one oxime and chloro-chloromethylpyridine, demonstrating methodologies potentially relevant to the synthesis of 1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine (Xue Si-jia, 2011).
Molecular Structure Analysis
- Studies like those on t-3-Ethyl-r-2,c-6-bis(2-furyl)piperidin-4-one provide insights into the molecular structure of related compounds, revealing details like chair conformations of piperidine rings and dihedral angles between aromatic rings (S. Balamurugan et al., 2007).
Chemical Reactions and Properties
- Studies on similar compounds show a variety of chemical reactions, such as the synthesis of 4-Hydroxy-1-Methyl-4-(2-Furyl)-3-(2-Furyl)Hydoxymethylpiperidine, indicating the potential reactions and properties of 1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine (N. Phuong et al., 2017).
Physical Properties Analysis
- Physical properties such as crystal structure and conformation can be inferred from studies on compounds like 3-((Hetera)cyclobutyl)azetidines, which are analogues of piperidine (I. O. Feskov et al., 2019).
Chemical Properties Analysis
- The chemical properties of related compounds, such as interactions and binding affinities, provide insights into the chemical behavior of 1-(2-furylmethyl)-3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine. For instance, studies on 1‘-organylspiro[indane-1,4‘-piperidine] derivatives reveal information about affinity and selectivity for various receptors (R. Tacke et al., 2003).
properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]-[3-[(2-methylphenyl)methoxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-6-2-3-7-19(17)16-27-21-14-24(15-21)22(25)18-8-4-10-23(12-18)13-20-9-5-11-26-20/h2-3,5-7,9,11,18,21H,4,8,10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMZDFETAXXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CN(C2)C(=O)C3CCCN(C3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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